molecular formula C14H12N5O4+ B1212041 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium CAS No. 27766-47-8

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium

Cat. No.: B1212041
CAS No.: 27766-47-8
M. Wt: 314.28 g/mol
InChI Key: AXQTUUPVMIBBKV-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is an organic compound with the molecular formula C14H12N5O4. It is a diazonium salt that features both methoxy and nitrophenyl groups, making it a versatile compound in various chemical reactions and applications .

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium plays a significant role in biochemical reactions, particularly in the detection and identification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through diazonium coupling reactions. These interactions are crucial for the formation of azo compounds, which are often used as indicators in biochemical assays. The compound’s ability to form stable azo bonds with proteins and enzymes makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of specific enzymes and proteins, leading to changes in cellular processes. For instance, it has been observed to impact the oxidative stress response in cells, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable azo bonds with them. This interaction can lead to changes in the enzyme’s activity, thereby affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects by modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and activity within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within specific cellular regions can influence its interactions with biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-nitroaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to maintain the required low temperatures and acidic conditions. The use of automated systems ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is used in several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its diazonium and azo groups. The diazonium group can undergo substitution reactions, while the azo group can participate in redox reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in diverse chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-((4-nitrophenyl)azo)benzenediazonium is unique due to the presence of both methoxy and nitrophenyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N5O4/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21/h3-8H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQTUUPVMIBBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N5O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885401
Record name Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27766-47-8
Record name 2,5-Dimethoxy-4-[2-(4-nitrophenyl)diazenyl]benzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27766-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fast Black K Salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027766478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fast Black K interact with carbon materials and what are the implications of this interaction?

A1: Fast Black K can be covalently attached to carbon materials like graphite powder and multiwalled carbon nanotubes (MWCNTs). [, ] This interaction is achieved through derivatization, resulting in the formation of Fast Black K-carbon (FBK-carbon) and Fast Black K-MWCNT (FBK-MWCNT) materials. [] The covalent attachment allows for controlled release of specific molecules upon electrochemical reduction. X-ray photoelectron spectroscopy (XPS) analysis reveals that reduction cleaves the azo-linkage within the Fast Black K molecule, leading to the release of 1,4-phenylenediamine from the carbon surface. []

Q2: What are the potential applications of Fast Black K modified carbon materials?

A2: Fast Black K modified carbon materials, due to their ability for controlled chemical release, hold promise for various applications. These include:

  • Nanoscale electrochemical switching devices: The redox properties of Fast Black K make these materials suitable for use in nanoscale voltammetric switching devices, potentially impacting electronic nanocircuits and high-density memory storage. []
  • Chemical release reagents: The controlled release of molecules like 1,4-phenylenediamine makes these materials attractive as chemical release reagents. []
  • Targeted drug delivery: The ability to release molecules upon electrochemical stimulation suggests potential applications in targeted drug delivery systems, especially given the small size of the materials. []
  • Sensors and diagnostics: The sensitivity of the electrochemical response could be exploited for developing sensors and diagnostic tools. []

Q3: What is the role of Fast Black K in electrocatalysis?

A3: Fast Black K, when immobilized on glassy carbon electrodes, demonstrates catalytic activity towards oxygen reduction. [] This property is particularly interesting for applications like hydrogen peroxide generation. Research has shown that Fast Black K exhibits a higher catalytic rate constant (10.4 × 103 M−1 s−1) compared to its precursors azobenzene and hydroazobenzene. [] This enhanced activity, coupled with its relative stability under ultrasonic conditions, makes Fast Black K a promising candidate for developing efficient and stable sonoelectrocatalysts. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.